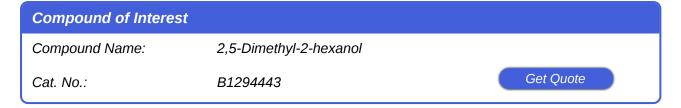


# Spectroscopic Profile of 2,5-Dimethyl-2-hexanol: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,5-Dimethyl-2-hexanol**, a tertiary alcohol of interest in various chemical research and development applications. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for scientific professionals.

#### **Molecular Structure**

The structural formula of **2,5-Dimethyl-2-hexanol** is presented below, illustrating the atom numbering used for the assignment of spectroscopic signals.

**Figure 1:** Structure and atom numbering of **2,5-Dimethyl-2-hexanol**.

# **Spectroscopic Data**

The following tables summarize the key spectroscopic data obtained for **2,5-Dimethyl-2-hexanol**.

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

<sup>1</sup>H NMR (Proton NMR) Data



Chemical Shift (δ)	Multiplicity	Integration	Assignment
~1.45	m	1H	H5
~1.38	t	2H	H4
~1.18	S	6H	H1, H7
~1.12	S	1H	ОН
~1.08	t	2H	Н3
~0.88	d	6H	H6, H10

#### <sup>13</sup>C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Assignment
~70.7	C2
~43.3	C3
~29.2	C1, C7
~28.2	C5
~22.6	C6, C10
~22.5	C4

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental conditions.

## Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Dimethyl-2-hexanol** exhibits characteristic absorption bands for an alcohol.



Wavenumber (cm <sup>-1</sup> )	Description	
~3380 (broad)	O-H stretch (alcohol)	
~2955	C-H stretch (alkane)	
~1366	C-H bend (gem-dimethyl)	
~1148	C-O stretch (tertiary alcohol)	

## **Mass Spectrometry (MS)**

The mass spectrum of **2,5-Dimethyl-2-hexanol** is characterized by several key fragments. The data presented here was obtained by electron ionization (EI).

m/z	Relative Intensity (%)	Putative Fragment
112	5	[M-H <sub>2</sub> O] <sup>+</sup>
97	10	[M-H <sub>2</sub> O-CH <sub>3</sub> ]+
73	100	[C <sub>4</sub> H <sub>9</sub> O] <sup>+</sup> (α-cleavage)
59	40	[C₃H <sub>7</sub> O] <sup>+</sup> (α-cleavage)
43	60	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Note: The molecular ion peak (m/z 130) is often weak or absent in the EI spectrum of tertiary alcohols.

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

#### **NMR Spectroscopy**

Sample Preparation: A small amount of **2,5-Dimethyl-2-hexanol** (typically 5-25 mg for <sup>1</sup>H NMR and 20-100 mg for <sup>13</sup>C NMR) is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>, acetone-d<sub>6</sub>, or DMSO-d<sub>6</sub>) in a 5 mm NMR tube.[1] The solution should be clear and free of any particulate



matter.[2] For alcohols, the position of the hydroxyl proton signal can be confirmed by adding a drop of D<sub>2</sub>O to the sample, which results in the disappearance of the -OH peak due to proton-deuterium exchange.[3]

Data Acquisition: The NMR spectra are typically acquired on a high-field NMR spectrometer. For <sup>1</sup>H NMR, standard pulse sequences are used. For <sup>13</sup>C NMR, proton-decoupled spectra are generally obtained to simplify the spectrum to a series of singlets for each unique carbon atom. [4][5]

### Infrared (IR) Spectroscopy

Sample Preparation: For a neat liquid sample like **2,5-Dimethyl-2-hexanol**, the simplest method is to place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[6] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal.[7]

Data Acquisition: The prepared sample is placed in the sample compartment of an FTIR spectrometer, and the spectrum is recorded over the mid-infrared range (typically 4000-400 cm<sup>-1</sup>). A background spectrum of the empty salt plates or ATR crystal is recorded first and subtracted from the sample spectrum.[8]

### **Mass Spectrometry (MS)**

Sample Introduction and Ionization: For a volatile compound like **2,5-Dimethyl-2-hexanol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.[9] The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer's ion source. Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10]

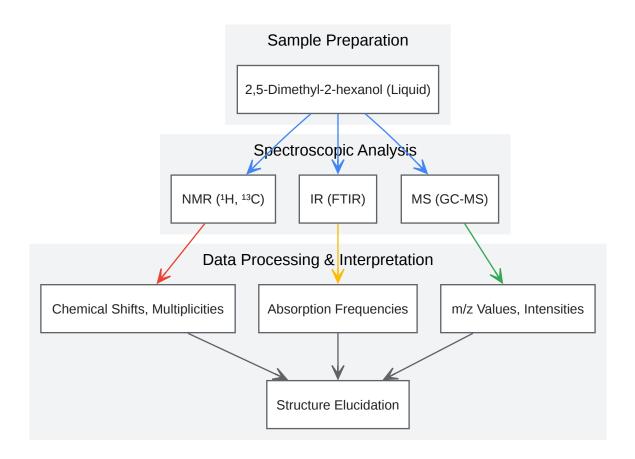
Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole). The detector then records the abundance of each ion, generating the mass spectrum.[11]

#### **Visualizations**

# **Experimental Workflow for Spectroscopic Analysis**



The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid organic compound like **2,5-Dimethyl-2-hexanol**.



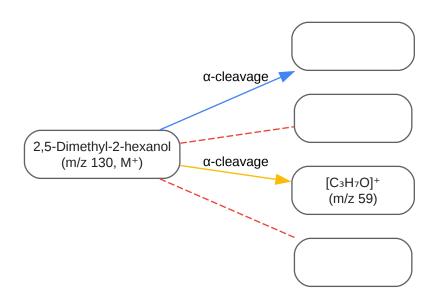
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Caption: General workflow for spectroscopic analysis.

### **Mass Spectrometry Fragmentation Pathway**

The major fragmentation pathway for **2,5-Dimethyl-2-hexanol** in electron ionization mass spectrometry is alpha-cleavage, as depicted below.





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Caption: Key fragmentation pathways in MS.

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